molecular formula C12H6F3N B11886426 1-Cyano-7-(trifluoromethyl)naphthalene

1-Cyano-7-(trifluoromethyl)naphthalene

Cat. No.: B11886426
M. Wt: 221.18 g/mol
InChI Key: XARLOKYZADCKSV-UHFFFAOYSA-N
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Description

Contextual Significance of Functionalized Naphthalene (B1677914) Scaffolds in Modern Organic Chemistry

Naphthalene, a bicyclic aromatic hydrocarbon, serves as a fundamental building block in the synthesis of a wide array of organic compounds. ijpsjournal.comresearchgate.net Its derivatives are integral to numerous natural products, pharmaceuticals, and advanced materials. lifechemicals.comnih.gov The rigid, planar structure of the naphthalene core provides a predictable framework for introducing various functional groups, allowing for the fine-tuning of electronic, optical, and biological properties. acs.orgresearchgate.net This adaptability has made functionalized naphthalenes a subject of intense research, leading to their use in applications ranging from anticancer agents to organic light-emitting diodes (OLEDs). researchgate.netnih.gov The development of efficient synthetic methodologies for regioselective functionalization of the naphthalene ring remains a key area of investigation. researchgate.net

The Strategic Role of Cyano and Trifluoromethyl Moieties in Molecular Design

The introduction of cyano (–CN) and trifluoromethyl (–CF3) groups onto aromatic scaffolds is a well-established strategy in modern molecular design. chinesechemsoc.orgnih.gov The trifluoromethyl group, in particular, is noted for its profound impact on a molecule's physicochemical and biological properties. nih.govmdpi.com Its high electronegativity and lipophilicity can enhance metabolic stability, binding affinity, and bioavailability of drug candidates. nih.govmdpi.com The substitution of a methyl group with a trifluoromethyl group can significantly alter the biological activity of a molecule. nih.gov

The cyano group, being a strong electron-withdrawing group, can modulate the electronic properties of a molecule and participate in various intermolecular interactions. mdpi.com The dual incorporation of both trifluoromethyl and cyano groups into a single molecular entity is a synthetic challenge that can lead to compounds with unique and potentially synergistic properties. chinesechemsoc.org

Scope and Research Imperatives for 1-Cyano-7-(trifluoromethyl)naphthalene within Academic Inquiry

While the broader class of functionalized naphthalenes is well-documented, specific research on this compound is limited. This data gap presents a compelling case for further academic inquiry. The unique substitution pattern of this compound, with a cyano group at the 1-position and a trifluoromethyl group at the 7-position, suggests a distinct electronic and steric profile. Investigating the synthesis, properties, and potential applications of this compound would contribute valuable knowledge to the field of organic chemistry and could unveil novel applications in medicinal chemistry and materials science.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H6F3N

Molecular Weight

221.18 g/mol

IUPAC Name

7-(trifluoromethyl)naphthalene-1-carbonitrile

InChI

InChI=1S/C12H6F3N/c13-12(14,15)10-5-4-8-2-1-3-9(7-16)11(8)6-10/h1-6H

InChI Key

XARLOKYZADCKSV-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C(C=C2)C(F)(F)F)C(=C1)C#N

Origin of Product

United States

Synthetic Methodologies for 1 Cyano 7 Trifluoromethyl Naphthalene

Retrosynthetic Analysis and Design Principles for Accessing 1-Cyano-7-(trifluoromethyl)naphthalene

A logical retrosynthetic analysis of this compound suggests several viable pathways for its construction. The primary disconnections involve the carbon-cyano and carbon-trifluoromethyl bonds, as well as the bonds forming the naphthalene (B1677914) ring itself.

Strategy 1: Late-Stage Functionalization

A primary retrosynthetic approach involves the late-stage introduction of the cyano and trifluoromethyl groups onto a pre-existing naphthalene core. This can be envisioned through two main routes:

Route A: Cyanation of a Trifluoromethylated Naphthalene: This route commences with a 7-(trifluoromethyl)naphthalene precursor. A key disconnection points to 1-bromo-7-(trifluoromethyl)naphthalene as a strategic intermediate. The cyano group can then be installed via a palladium-catalyzed cyanation reaction.

Route B: Trifluoromethylation of a Cyanonaphthalene: Conversely, the synthesis could begin with a 1-cyanonaphthalene derivative. The trifluoromethyl group would then be introduced at the C7 position. This approach might be more challenging due to the directing effects of the cyano group and the potential for multiple isomers.

Strategy 2: Naphthalene Ring Construction

An alternative strategy involves the construction of the substituted naphthalene ring from acyclic or monocyclic precursors already bearing the required cyano and trifluoromethyl functionalities, or their precursors. Annulation and cycloaddition reactions are the key transformations in this approach. This strategy offers the potential for high regioselectivity by building the substitution pattern into the starting materials.

Direct C-H Functionalization Approaches to Naphthalene Derivatives

Direct C-H functionalization has emerged as a powerful and atom-economical tool in organic synthesis, offering the potential to install functional groups onto aromatic rings without the need for pre-functionalized substrates.

Regioselective Cyanation of Naphthalene Precursors (e.g., C8-cyanation)

The direct C-H cyanation of naphthalene derivatives is a developing area. While traditional methods often rely on the conversion of an amine to a nitrile via the Sandmeyer reaction, direct C-H cyanation offers a more streamlined approach. Palladium-catalyzed C-H activation has been explored for the cyanation of various aromatic compounds. For naphthalenes, directing groups are often employed to achieve regioselectivity. For instance, a directing group at the C1 position can facilitate functionalization at the C8 (peri) position. While direct C8-cyanation of a 7-substituted naphthalene has not been specifically detailed for this target, the principles of directed C-H activation suggest its potential feasibility with an appropriate directing group.

A more common and predictable method for introducing a cyano group onto an aromatic ring is through the palladium-catalyzed cyanation of an aryl halide. nih.govmit.edu This approach would involve the synthesis of a halogenated precursor, such as 1-bromo-7-(trifluoromethyl)naphthalene.

Reaction Catalyst/Reagent Key Features
Palladium-catalyzed C-H CyanationPd(OAc)₂, Oxidant, Cyanide SourceAtom-economical, requires directing group for regioselectivity.
Palladium-catalyzed Cyanation of Aryl HalidePd catalyst, Ligand, Cyanide Source (e.g., Zn(CN)₂)Well-established, high-yielding, predictable regioselectivity. nih.govorganic-chemistry.org

Electrophilic and Nucleophilic Trifluoromethylation Strategies

The introduction of a trifluoromethyl group can be achieved through either electrophilic or nucleophilic trifluoromethylating agents.

Electrophilic Trifluoromethylation: This approach involves the use of reagents that deliver a "CF₃⁺" equivalent to an electron-rich aromatic ring. A variety of electrophilic trifluoromethylating reagents, often hypervalent iodine compounds, have been developed. nih.gov The direct C-H trifluoromethylation of naphthalene can be challenging regarding regioselectivity, often leading to a mixture of isomers. However, for a substrate already containing a directing group, improved regioselectivity can be achieved.

Nucleophilic Trifluoromethylation: This strategy utilizes a "CF₃⁻" source to react with an electrophilic center. A common method involves the copper-mediated trifluoromethylation of aryl halides, known as the Sandmeyer-type trifluoromethylation, which starts from an aromatic amine. nih.govresearchgate.net This would be a viable route starting from 7-amino-1-cyanonaphthalene.

Trifluoromethylation Type Common Reagents Substrate Requirement
Electrophilic C-H TrifluoromethylationUmemoto's reagents, Togni's reagentsElectron-rich naphthalene derivative. nih.gov
Nucleophilic Trifluoromethylation (from amine)NaNO₂, CuCF₃ sourceAryl amine precursor. nih.govresearchgate.net

Ortho-C−H Methylation and Related Directed Functionalization

While not directly applicable to the synthesis of this compound, ortho-C-H methylation serves as a pertinent example of directed C-H functionalization. In this type of reaction, a directing group on the naphthalene ring guides the introduction of a methyl group to the adjacent ortho position. This principle of directed C-H activation is crucial for achieving regioselectivity in the synthesis of polysubstituted naphthalenes and could be conceptually applied to the introduction of other functional groups if a suitable directing group and reaction conditions are identified.

Annulation and Cycloaddition Reactions for Naphthalene Core Construction

Building the naphthalene core with the desired substituents already in place or in precursor form is a powerful strategy that can offer excellent control over the final substitution pattern.

Metal-Catalyzed Annulation Reactions for Polysubstituted Naphthalenes (e.g., Palladium-catalyzed, Zinc-catalyzed)

Metal-catalyzed annulation reactions have become a versatile tool for the construction of polysubstituted aromatic systems. These reactions typically involve the coupling of two smaller fragments to form a new ring.

Palladium-Catalyzed Annulation: Palladium catalysts are widely used to mediate the annulation of alkynes with aryl halides to construct naphthalene rings. acs.orgnih.govacs.orgresearchgate.net In a typical scenario, an ortho-haloaryl precursor containing a side chain with a double or triple bond can undergo an intramolecular cyclization. Alternatively, an intermolecular reaction between an aryl halide and an alkyne can lead to the formation of a naphthalene derivative. rsc.org The regioselectivity of these reactions is often controlled by the substitution patterns of the starting materials. For the synthesis of this compound, one could envision a strategy involving the palladium-catalyzed annulation of a suitably substituted alkyne and an aryl halide.

Zinc-Catalyzed Annulation: While less common than palladium, zinc catalysts have also been employed in annulation reactions for the synthesis of substituted naphthalenes. These reactions often proceed through different mechanisms and can offer complementary reactivity to palladium-catalyzed systems. thieme-connect.com

The choice of metal catalyst, ligands, and reaction conditions is crucial for the success of these annulation strategies, influencing both the yield and the regioselectivity of the final product.

Metal Catalyst Typical Reaction Partners Key Advantages
PalladiumAryl halides and alkynesHigh functional group tolerance, well-developed and versatile. acs.orgnih.govacs.orgresearchgate.netrsc.org
ZincVaries depending on the specific reactionCan offer different reactivity and selectivity profiles. thieme-connect.com

Intramolecular Cyclization and Electrocyclization Routes

The formation of the naphthalene ring system can be efficiently achieved through electrocyclization reactions, particularly 6π-electrocyclization. This approach is a key step in methods that generate a suitable triene intermediate, which subsequently cyclizes to form the aromatic bicyclic structure.

One such strategy involves the transmutation of isoquinolines into naphthalenes. nih.govbohrium.comresearchgate.netnih.gov In this process, the isoquinoline (B145761) ring is opened to form a triene intermediate. This intermediate then undergoes a thermally or photochemically induced 6π-electrocyclization to form a dihydronaphthalene derivative. nih.govresearchgate.netnih.gov A subsequent elimination step leads to the aromatization of the newly formed ring, yielding the final naphthalene product. nih.govbohrium.comresearchgate.netnih.gov By starting with an appropriately substituted isoquinoline, this method can provide access to a range of naphthalene derivatives. For the synthesis of this compound, this would conceptually involve a starting isoquinoline bearing the trifluoromethyl group and a precursor to the cyano group at the correct positions.

RouteKey IntermediateKey StepAromatizationRef.
Isoquinoline TransmutationTriene6π-electrocyclizationElimination nih.govresearchgate.net

Formal [4+2] Annulation Strategies

Formal [4+2] annulation, or benzannulation, reactions are powerful methods for constructing the naphthalene skeleton by combining a four-carbon (C4) unit with a two-carbon (C2) unit. This strategy offers high regioselectivity and atom economy.

A notable example is the transition-metal-free formal [4+2] benzannulation of 2-(2-alkynylphenyl)acetonitriles with alkynones. nih.gov This reaction proceeds under mild conditions and demonstrates excellent functional group tolerance, directly yielding 1-cyano-3-acylnaphthalenes. nih.gov To apply this to the target molecule, one would utilize a 2-(2-alkynylphenyl)acetonitrile and an alkynone bearing a trifluoromethyl group. The reaction sequence involves sequential C-C bond formation to construct the new six-membered ring. nih.gov

Another versatile [4+2] strategy involves the cycloaddition of aryne intermediates with 2-pyrones. rsc.org Arynes, generated in situ from precursors like o-silylaryl triflates, act as the C2 component. They react with substituted 2-pyrones (the C4 component) via a Diels-Alder reaction. rsc.org The resulting cycloadduct then undergoes a decarboxylative aromatization to furnish the multisubstituted naphthalene product. rsc.org The substitution pattern on both the aryne and the 2-pyrone can be varied to achieve the desired substitution on the final naphthalene, such as the cyano and trifluoromethyl groups.

C4 ComponentC2 ComponentKey StepsProduct TypeRef.
2-(2-Alkynylphenyl)acetonitrileAlkynoneSequential C-C coupling1-Cyano-3-acylnaphthalene nih.gov
Substituted 2-PyroneAryneDiels-Alder, DecarboxylationMultisubstituted Naphthalene rsc.org

Cross-Coupling and Cross-Dehydrogenative Coupling Approaches

These methods are instrumental for the late-stage functionalization of naphthalene derivatives, allowing for the precise introduction of cyano and trifluoromethyl groups onto the aromatic core.

Palladium-Catalyzed Arylation and Alkynylation on Naphthalene Derivatives

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for forming C-C bonds. Direct C-H arylation of naphthalene derivatives offers a highly efficient route to introduce aryl groups without the need for pre-functionalization (e.g., halogenation) of the naphthalene core.

Research has demonstrated the feasibility of regioselective C-H arylation at various positions of the naphthalene ring. For instance, methods for the direct arylation at the C7 position of 1-naphthamides have been developed. researchgate.net Similarly, palladium catalysis can achieve C8–H arylation of 1-naphthoic acid derivatives. rsc.org These directing group strategies could be conceptually adapted to install a trifluoromethyl-bearing aryl group onto a 1-cyanonaphthalene substrate. Alternatively, a phosphine-free palladium(II)-catalyzed arylation of naphthalene with aryl iodides provides another route for creating biaryl linkages, which could be used to couple a trifluoromethyl-naphthalene with a cyano-containing coupling partner. nih.gov

Reaction TypeNaphthalene SubstrateCoupling PartnerCatalyst System (Example)Ref.
C7-H Arylation1-NaphthamideAryl HalidePd(OAc)₂ / Ligand researchgate.net
C8-H Arylation1-Naphthoic acid derivativeAryl IodidePalladium Catalyst rsc.org
C-H ArylationNaphthaleneAryl IodidePd(OAc)₂ / CF₃CO₂Ag nih.gov

Copper-Catalyzed and Silver-Catalyzed Transformations

Copper and silver catalysts offer unique reactivity for introducing functional groups, including the trifluoromethyl and cyano moieties.

Copper catalysis is particularly well-suited for trifluoromethylation and cyanation reactions. For example, a Cu(II)-catalyzed annulation–cyanotrifluoromethylation of 1,6-enynes has been developed, which, while forming indanones, demonstrates the ability of copper to mediate the concurrent introduction of both CF₃ and CN groups via a radical process. frontiersin.org The versatility of catalysts like copper(II) triflate (Cu(OTf)₂) in multicomponent reactions that form multiple C-C and C-heteroatom bonds could be harnessed for the construction of complex naphthalene systems. beilstein-journals.org

Silver catalysts can also be employed in the synthesis of complex aromatic structures. Silver-catalyzed cycloaddition reactions have been used for the dual incorporation of trifluoromethyl and cyano groups into heterocyclic cores. chinesechemsoc.org While not directly applied to naphthalene synthesis, this showcases the potential of silver catalysis to manage these two functional groups. Additionally, silver catalysis is effective in one-pot syntheses to build arylnaphthalene structures from simple precursors. nih.gov These methodologies could be adapted for the synthesis of this compound by functionalizing a pre-formed naphthalene ring or by incorporating the functional groups during the ring's construction.

Skeletal Editing and Atom Transmutation Methodologies for Naphthalene Formation

Skeletal editing represents a cutting-edge approach in synthesis, allowing for the precise modification of a molecule's core structure by inserting, deleting, or transmuting atoms. rsc.orgresearchgate.net This strategy provides a powerful means to convert readily available cyclic systems into more complex ones like naphthalene.

A prominent example is the nitrogen-to-carbon (N-to-C) single-atom transmutation of isoquinolines to generate substituted naphthalenes. nih.govresearchgate.netnih.gov This reaction utilizes an inexpensive and commercially available phosphonium (B103445) ylide as the carbon source. bohrium.comresearchgate.net The mechanism involves a ring-opening of the isoquinoline to form a triene intermediate, which then undergoes a 6π-electrocyclization and subsequent elimination to afford the naphthalene product. nih.govbohrium.comresearchgate.netnih.gov This one-step process precisely swaps a nitrogen atom for a CH unit, providing a novel and efficient entry to substituted naphthalenes from a different heterocyclic starting material. nih.gov By starting with a 7-(trifluoromethyl)isoquinoline, this method could theoretically be used to synthesize a naphthalene derivative that could be subsequently cyanated at the C1 position.

Advanced Spectroscopic Characterization and Structural Elucidation of 1 Cyano 7 Trifluoromethyl Naphthalene

Vibrational Spectroscopy Analysis

Vibrational spectroscopy provides critical insights into the functional groups and bonding arrangements within a molecule.

Fourier Transform Infrared (FT-IR) Spectroscopy for Characteristic Group Frequencies

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying characteristic functional groups within a molecule. For 1-cyano-7-(trifluoromethyl)naphthalene, the FT-IR spectrum is expected to exhibit several key absorption bands. The presence of the cyano group (C≡N) would be indicated by a sharp, intense absorption band in the region of 2200-2300 cm⁻¹. The trifluoromethyl (-CF₃) group typically shows strong absorption bands in the range of 1100-1400 cm⁻¹ due to C-F stretching vibrations. Aromatic C-H stretching vibrations of the naphthalene (B1677914) ring are anticipated to appear above 3000 cm⁻¹, while the characteristic aromatic C=C stretching vibrations would be observed in the 1400-1600 cm⁻¹ region.

Table 1: Predicted FT-IR Characteristic Frequencies for this compound

Functional GroupPredicted Absorption Range (cm⁻¹)Vibration Type
Aromatic C-H> 3000Stretching
Cyano (C≡N)2200 - 2300Stretching
Aromatic C=C1400 - 1600Stretching
Trifluoromethyl (C-F)1100 - 1400Stretching

Raman Spectroscopy for Molecular Vibrational Signatures

Raman spectroscopy, a complementary technique to FT-IR, provides information about the vibrational modes of a molecule. The Raman spectrum of this compound would be expected to show a strong band for the cyano group stretching vibration, typically in the same region as in the IR spectrum (2200-2300 cm⁻¹). The symmetric vibrations of the naphthalene ring system are often more intense in the Raman spectrum than in the IR spectrum, providing valuable information about the aromatic framework. The trifluoromethyl group also gives rise to characteristic Raman signals.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise connectivity and chemical environment of atoms within a molecule.

Proton (¹H) NMR for Structural Connectivity and Chemical Environment

The ¹H NMR spectrum of this compound is predicted to show a complex pattern of signals in the aromatic region (typically 7.0-9.0 ppm). The naphthalene ring has six protons, and their precise chemical shifts and coupling patterns will be influenced by the electron-withdrawing effects of both the cyano and trifluoromethyl substituents. The protons on the ring will exhibit coupling to their neighbors, leading to a series of doublets, triplets, or more complex multiplets, which can be used to deduce their relative positions.

Carbon (¹³C) NMR for Carbon Framework and Substitution Patterns

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, distinct signals are expected for each of the unique carbon atoms in the naphthalene ring, the cyano carbon, and the trifluoromethyl carbon. The chemical shifts of the aromatic carbons will be influenced by the positions of the substituents. The carbon atom attached to the cyano group and the carbon bearing the trifluoromethyl group will have characteristic chemical shifts. The cyano carbon typically appears in the range of 110-125 ppm, while the trifluoromethyl carbon signal will be split into a quartet due to coupling with the three fluorine atoms.

Fluorine (¹⁹F) NMR for the Trifluoromethyl Moiety

¹⁹F NMR spectroscopy is particularly useful for characterizing fluorine-containing compounds. In the case of this compound, the ¹⁹F NMR spectrum is expected to show a single signal, a singlet, for the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shift of this signal provides information about the electronic environment of the -CF₃ group.

Table 2: Summary of Predicted NMR Spectroscopic Data for this compound

NucleusPredicted Chemical Shift Range (ppm)Expected MultiplicityKey Information Provided
¹H7.0 - 9.0Doublets, Triplets, MultipletsProton connectivity and environment
¹³C (Aromatic)120 - 150SingletsCarbon framework of the naphthalene ring
¹³C (Cyano)110 - 125SingletPresence of the cyano group
¹³C (CF₃)120 - 130QuartetPresence and environment of the CF₃ group
¹⁹FSpecific to CF₃ environmentSingletConfirmation of the trifluoromethyl group

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Definitive Structural Assignment

Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is indispensable for the unambiguous structural assignment of complex organic molecules like this compound. These techniques provide correlation data that reveal through-bond connectivity between different nuclei, which is crucial for confirming the substitution pattern on the naphthalene core.

COSY (Correlation Spectroscopy): This homonuclear experiment identifies proton-proton (¹H-¹H) couplings. sdsu.edu For this compound, the COSY spectrum would display cross-peaks between adjacent aromatic protons. This would allow for the mapping of the two separate spin systems on the naphthalene rings. For instance, H-2 would show a correlation to H-3, and H-3 to H-4. Similarly, H-5 would be coupled to H-6, establishing the connectivity within each ring.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate protons with their directly attached carbons (¹H-¹³C one-bond correlations). sdsu.edu The HSQC spectrum would show a cross-peak for each protonated carbon, definitively assigning the chemical shift of the carbon atom attached to a specific proton. This is crucial for distinguishing between the various aromatic C-H signals in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is arguably the most powerful tool for elucidating the complete carbon framework, as it reveals long-range couplings between protons and carbons (typically over two to three bonds, ²JCH and ³JCH). nih.gov For this compound, HMBC is critical for placing the cyano (CN) and trifluoromethyl (CF₃) groups. Key correlations would be expected between:

H-2 and the cyano carbon (C-11), as well as the quaternary carbon C-1.

H-8 and the trifluoromethyl carbon, as well as the quaternary carbon C-7.

Protons on one ring and carbons on the other (e.g., H-4 to C-5 and C-10), which helps to piece the entire naphthalene skeleton together.

The combination of these 2D NMR experiments provides a comprehensive and unambiguous assignment of all proton and carbon signals, confirming the precise structure of this compound.

Table 1: Expected Key 2D NMR Correlations for this compound

ExperimentCorrelating NucleiExpected Key CorrelationsInformation Gained
COSY ¹H – ¹HH-2 ↔ H-3 H-3 ↔ H-4 H-5 ↔ H-6Identifies adjacent protons and maps out the two aromatic spin systems.
HSQC ¹H – ¹³C (1-bond)H-2 ↔ C-2 H-3 ↔ C-3 H-4 ↔ C-4 H-5 ↔ C-5 H-6 ↔ C-6 H-8 ↔ C-8Assigns the chemical shift of each carbon directly bonded to a proton.
HMBC ¹H – ¹³C (2-3 bonds)H-2 → C-1, C-4, C-10, C-11 (CN) H-8 → C-6, C-7, C-9, C-12 (CF₃) H-4 → C-5, C-10 H-5 → C-4, C-7, C-9Confirms the position of substituents (CN, CF₃) and links the quaternary carbons to the protonated framework, completing the structural assignment.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis spectroscopy provides insight into the electronic structure of a molecule by probing the electronic transitions between different energy levels.

Electronic Transitions and Absorption Maxima

The UV-Vis spectrum of this compound is expected to be characteristic of a substituted naphthalene system. Naphthalene itself displays distinct absorption bands arising from π → π* electronic transitions within the aromatic system. The introduction of substituents like the cyano and trifluoromethyl groups can cause a shift in the absorption maxima (λmax), often to longer wavelengths (a bathochromic or red shift), and can also affect the intensity of the absorption bands. nih.gov

The spectrum would likely feature multiple bands, corresponding to different electronic transitions within the naphthalene chromophore. For substituted naphthalenes, these transitions are often influenced by the electronic nature of the attached groups.

Table 2: Expected UV-Vis Absorption Data for this compound in a Nonpolar Solvent

Absorption BandApproximate λmax (nm)Electronic Transition TypeNotes
Band I~300-340π → πLongest wavelength band, often showing fine vibrational structure. Highly sensitive to substitution.
Band II~250-290π → πMore intense absorption band compared to Band I.
Band III~210-240π → π*Highest energy, most intense absorption band.

Analysis of Intramolecular Charge Transfer (ICT) Characteristics

The structure of this compound features a π-electron rich naphthalene ring system substituted with two strong electron-withdrawing groups: the cyano (-CN) and trifluoromethyl (-CF₃) groups. This donor-acceptor arrangement can lead to Intramolecular Charge Transfer (ICT) upon photoexcitation. rsc.orgnih.gov

In the ground state, the electron density is relatively evenly distributed across the naphthalene core. However, upon absorption of a photon, an electron can be promoted to an excited state where the electron density shifts from the naphthalene ring (donor) towards the electron-withdrawing cyano and trifluoromethyl groups (acceptors). This excited state has a significantly larger dipole moment than the ground state. nih.gov

The presence of ICT is often studied by solvatochromism, where the absorption or emission spectra are recorded in solvents of varying polarity. A significant red-shift in the fluorescence emission spectrum with increasing solvent polarity is a strong indicator of an ICT state, as polar solvents stabilize the highly polar excited state more than the less polar ground state. mdpi.com For this compound, the electronic communication between the electron-rich aromatic system and the powerful acceptor groups would facilitate the formation of a polar ICT excited state.

X-ray Crystallography for Solid-State Molecular Architecture

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. It provides accurate measurements of bond lengths, bond angles, and intermolecular interactions.

Determination of Bond Lengths, Bond Angles, and Dihedral Angles

An X-ray crystallographic analysis of this compound would provide precise geometric parameters. The naphthalene core is expected to be nearly planar, although minor deviations can occur due to steric strain from the substituents. The bond lengths within the aromatic rings would be intermediate between typical C-C single and C=C double bonds. The C-CN and C-CF₃ bond lengths would be consistent with those observed in other cyano- and trifluoromethyl-substituted aromatic compounds.

Table 3: Predicted Bond Lengths and Angles for this compound

ParameterExpected ValueNotes
Bond Length (Å)
C-C (aromatic)1.36 - 1.42 ÅTypical for naphthalene systems.
C-CN~1.45 ÅTypical length for an aromatic carbon to a cyano group carbon.
C≡N~1.15 ÅStandard length for a carbon-nitrogen triple bond.
C-CF₃~1.49 ÅTypical length for an aromatic carbon to a trifluoromethyl group carbon.
C-F~1.34 ÅStandard length for a carbon-fluorine bond in a CF₃ group.
Bond Angle (°)
C-C-C (aromatic)~120°Angles may deviate slightly from ideal 120° due to ring fusion and substitution.
C-C-C≡N~178-180°The cyano group is expected to be nearly linear with the attached carbon.
F-C-F~107°Slightly less than the ideal tetrahedral angle of 109.5°.

Crystal Packing and Intermolecular Interactions

The crystal packing of this compound would be governed by a combination of weak intermolecular forces. Given the absence of strong hydrogen bond donors, the packing will primarily be dictated by van der Waals forces, dipole-dipole interactions, and potentially weaker C-H···N and C-H···F interactions.

The trifluoromethyl group and the cyano group introduce significant dipoles into the molecule. The crystal structure would likely arrange to optimize these dipole-dipole interactions. Furthermore, halogen bonding, where one of the electron-rich fluorine atoms of the CF₃ group acts as a halogen bond acceptor, could play a role in directing the crystal packing. rsc.org A common packing motif for planar aromatic molecules is π-π stacking, where the naphthalene rings of adjacent molecules align face-to-face or in an offset fashion. The specific arrangement would seek to minimize electrostatic repulsion and maximize attractive dispersion forces. nih.gov

Mass Spectrometry for Molecular Mass and Fragmentation Patterns

Mass spectrometry serves as a critical analytical technique for the structural elucidation of "this compound," providing definitive confirmation of its molecular mass and offering insights into its structural integrity through characteristic fragmentation patterns. The molecular formula of "this compound" is C12H6F3N, leading to a calculated molecular weight of approximately 221.18 g/mol .

Upon introduction into a mass spectrometer, typically using electron ionization (EI), the molecule undergoes ionization to produce a molecular ion (M+•). The mass-to-charge ratio (m/z) of this molecular ion is a key identifier of the compound. For "this compound," the molecular ion peak would be expected at an m/z corresponding to its molecular weight.

The energetically unstable molecular ion then undergoes fragmentation, breaking into smaller, charged fragments. The pattern of these fragments is predictable and reproducible, providing a veritable fingerprint for the molecule's structure. The stable aromatic naphthalene core significantly influences the fragmentation, often remaining intact as a major fragment.

Key predicted fragmentation pathways for "this compound" include:

Loss of a Fluorine atom: The trifluoromethyl group is susceptible to fragmentation, with the initial loss of a fluorine atom (F•) to yield a prominent [M-19]+ fragment.

Loss of the Trifluoromethyl group: Cleavage of the C-C bond between the naphthalene ring and the trifluoromethyl group can result in the loss of the •CF3 radical, producing a strong signal corresponding to the cyanonaphthalene cation.

Loss of HCN: A common fragmentation pathway for aromatic nitriles is the elimination of a neutral hydrogen cyanide (HCN) molecule from the molecular ion or subsequent fragments.

Naphthalene Core Fragments: At higher fragmentation energies, the naphthalene ring itself may break apart, although fragments retaining the fused ring structure are generally more abundant.

The analysis of these fragmentation patterns allows for the unambiguous confirmation of the presence and positioning of both the cyano and trifluoromethyl substituents on the naphthalene scaffold.

Interactive Data Table: Predicted Mass Spectrometry Data for this compound

Fragment Ion m/z (Predicted) Proposed Structure/Loss
[C12H6F3N]+•221Molecular Ion (M+•)
[C12H6F2N]+202[M-F]+
[C11H6N]+152[M-CF3]+
[C11H5F3]+•195[M-HCN]+•

Theoretical and Computational Chemistry Studies of 1 Cyano 7 Trifluoromethyl Naphthalene

Quantum Chemical Calculations: Density Functional Theory (DFT) Approaches

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT methods are widely used to predict molecular geometries, vibrational frequencies, and electronic properties. Functionals like B3LYP are commonly employed for calculations on aromatic systems, often in conjunction with basis sets such as 6-311++G(d,p), to provide reliable results. nih.gov

Geometry Optimization and Conformational Analysis

The first step in most computational studies is to determine the most stable three-dimensional structure of the molecule through geometry optimization. This process involves finding the minimum energy conformation on the potential energy surface. For 1-Cyano-7-(trifluoromethyl)naphthalene, the naphthalene (B1677914) core is essentially planar. The primary focus of conformational analysis would be the orientation of the trifluoromethyl (-CF3) group.

DFT calculations, for instance using the B3LYP-D3 functional, can accurately predict bond lengths, bond angles, and dihedral angles. researchgate.net The optimization process would reveal the preferred rotational conformation of the -CF3 group relative to the naphthalene ring. While specific experimental data for this compound is not available, studies on similar monosubstituted naphthalenes provide a reference for the expected structural parameters. researchgate.net The planarity of the naphthalene ring system is a key feature, and the substituents' positions are defined by their attachment to the carbon atoms of the rings.

Interactive Table: Representative Calculated Structural Parameters for Naphthalene Derivatives

ParameterNaphthalene (B3LYP/6-311++G**) 1-Cyanonaphthalene (Calculated)2-Cyanonaphthalene (Calculated)
C-C bond lengths (Å)1.36 - 1.42VariesVaries
C-H bond lengths (Å)~1.08VariesVaries
C-C≡N bond length (Å)N/A~1.15~1.15
C-C-C bond angles (°)~120VariesVaries

Note: Specific optimized geometry data for this compound is not available in the cited literature. The table illustrates typical parameters for related molecules.

Vibrational Frequency Calculations and Spectroscopic Data Correlation

Once the optimized geometry is obtained, vibrational frequency calculations can be performed. These calculations predict the frequencies of the fundamental modes of vibration, which correspond to the peaks observed in infrared (IR) and Raman spectra. The theoretical vibrational spectrum is crucial for assigning experimental bands to specific molecular motions. researchgate.net

For substituted naphthalenes, characteristic vibrational modes include:

C-H stretching: Typically observed around 3100 cm⁻¹. researchgate.net

C-C stretching of the aromatic ring.

C≡N (nitrile) stretching: A strong, sharp band usually appearing in the 2210-2240 cm⁻¹ region. For the 1-cyanonaphthalene cation (1-CNN+), this stretch has been experimentally observed at 2214.7 cm⁻¹. ed.ac.uk

C-F stretching and bending modes from the trifluoromethyl group.

Theoretical calculations on 1-cyanonaphthalene and its cation have shown good agreement with experimental spectra, helping to assign complex vibrational features. ed.ac.ukresearchgate.net Similar computational approaches for this compound would allow for a detailed interpretation of its IR and Raman spectra.

Electronic Structure and Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps, Orbital Contributions)

Frontier Molecular Orbital (FMO) theory is fundamental to understanding the electronic properties and chemical reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions.

HOMO: Represents the ability to donate an electron. A higher HOMO energy indicates a better electron donor. nih.gov

LUMO: Represents the ability to accept an electron. A lower LUMO energy indicates a better electron acceptor. nih.gov

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a measure of the molecule's chemical stability and reactivity. A small gap suggests the molecule is more reactive and can be easily excited. irjweb.comgrowingscience.com

For naphthalene and its derivatives, both the cyano (-CN) and trifluoromethyl (-CF3) groups are electron-withdrawing. These substituents are expected to lower the energy of both the HOMO and LUMO orbitals compared to unsubstituted naphthalene. core.ac.ukresearchgate.net The precise HOMO-LUMO gap for this compound would be determined by the combined electronic effects of these two groups at their respective positions on the naphthalene ring. DFT calculations are a reliable method for quantifying these energies. nih.govsamipubco.com Studies on dicyanonaphthalenes have shown that the position of the cyano groups significantly influences the electronic properties and the HOMO-LUMO gap. core.ac.ukiiste.org

Interactive Table: Calculated Electronic Properties of Naphthalene and Related Compounds

CompoundHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)Method
Naphthalene-6.13-1.384.75DFT/aug-cc-pVQZ samipubco.com
1-CyanonaphthaleneData not availableData not availableData not available
2-CyanonaphthaleneData not availableData not availableData not available

Note: Specific HOMO and LUMO energy values for this compound are not present in the searched literature. The table provides reference values for the parent compound, naphthalene.

Molecular Dynamics Simulations for Dynamic Behavior and Interactions

For this compound, MD simulations could be employed to:

Study its behavior in different solvents, analyzing solvation shells and intermolecular interactions.

Investigate its interaction with larger systems, such as biological macromolecules or material surfaces.

Explore the flexibility of the molecule and the rotational dynamics of the trifluoromethyl group.

The general procedure for an MD simulation involves defining a force field (a set of parameters describing the potential energy of the system), placing the molecule in a simulation box (often with solvent), and then solving Newton's equations of motion for all atoms in the system over a period of time. nih.gov Although no specific MD studies on this compound were found, this technique has been applied to study the interaction of naphthalene with surfaces and water. researchgate.netresearchgate.net

Reactivity Prediction and Mechanistic Insights

Computational chemistry is a powerful tool for predicting the reactivity of a molecule and elucidating reaction mechanisms. DFT calculations can be used to map out the potential energy surface of a reaction, identifying reactants, products, intermediates, and transition states.

The presence of the electron-withdrawing cyano and trifluoromethyl groups on the naphthalene ring influences its reactivity, particularly in electrophilic and nucleophilic aromatic substitution reactions. Computational studies on the photocatalytic C-H amination of arenes, including naphthalene, have demonstrated how theoretical calculations can reveal mechanistic details and explain selectivity. acs.orgacs.org The reactivity of this compound would be dictated by the electron density distribution across the aromatic rings, which can be visualized through molecular electrostatic potential (MEP) maps generated from DFT calculations.

Transition State Characterization for Proposed Reaction Pathways

A key aspect of studying reaction mechanisms is the characterization of the transition state (TS), which is the highest energy point along the reaction coordinate. Finding and characterizing the TS is crucial for calculating the activation energy of a reaction, which determines the reaction rate.

For any proposed reaction involving this compound, computational chemists would:

Propose a plausible reaction mechanism.

Locate the transition state structure on the potential energy surface using specialized algorithms.

Perform a frequency calculation on the TS structure. A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

While no specific studies on the transition state characterization for reactions of this compound are available, this is a standard and essential computational technique for understanding chemical reactivity.

Computational Elucidation of Regioselectivity and Site Selectivity

Computational chemistry offers powerful tools to predict the regioselectivity and site selectivity of chemical reactions involving substituted aromatic compounds like this compound. Density Functional Theory (DFT) is a primary method used for this purpose, allowing for the calculation of various electronic properties that govern a molecule's reactivity. chemrxiv.org

To determine the most likely sites for electrophilic or nucleophilic attack on the naphthalene ring, researchers would typically model the molecule and analyze several key factors:

Electron Density Distribution: The presence of the electron-withdrawing cyano (-CN) and trifluoromethyl (-CF₃) groups significantly influences the electron density across the naphthalene scaffold. DFT calculations can generate molecular electrostatic potential (MEP) maps, which visualize electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, one would expect the regions meta to both deactivating groups to be the least deactivated and thus the most probable sites for electrophilic attack.

Frontier Molecular Orbitals (FMOs): The energies and spatial distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO typically indicates the site of electrophilic attack, while the LUMO indicates the site of nucleophilic attack. Analysis of the orbital coefficients would pinpoint the specific atoms on the naphthalene ring most likely to participate in these reactions. scirp.org

Reaction Intermediate and Transition State Analysis: A more rigorous approach involves modeling the entire reaction pathway for an attacking reagent at each possible position on the ring. By calculating the activation energies (the energy of the transition state) for each pathway, chemists can quantitatively predict the most favorable reaction site. The position with the lowest activation energy barrier corresponds to the major product, thus explaining the observed regioselectivity. researchgate.netmdpi.com

Computational studies on related aromatic systems have shown that the orientation of substrate binding at an active site is a primary determinant of product regioselectivity. nih.gov For reactions involving this compound, DFT calculations could predict the outcome of, for example, nitration or halogenation, by identifying the most stabilized intermediate carbocation (Wheland intermediate).

Illustrative Data Table for Regioselectivity Analysis The following table is a template representing the type of data that would be generated from a DFT study on the regioselectivity of electrophilic attack on this compound. No published data is available.

Position of Electrophilic AttackRelative Energy of Intermediate (kcal/mol)Activation Energy Barrier (kcal/mol)Predicted Major Product
C-2Data not availableData not availableData not available
C-3Data not availableData not availableData not available
C-4Data not availableData not availableData not available
C-5Data not availableData not availableData not available
C-6Data not availableData not availableData not available
C-8Data not availableData not availableData not available

Advanced Computational Analysis of Electronic and Optical Properties

Time-Dependent DFT (TD-DFT) for Excited State Properties

Time-Dependent Density Functional Theory (TD-DFT) is a powerful and widely used computational method for investigating the electronic excited states of molecules. uci.educhemrxiv.org It is particularly valuable for predicting UV-Vis absorption spectra and understanding the photophysical properties of compounds like this compound. nih.govillinois.edu

A TD-DFT calculation would provide the following key information:

Vertical Excitation Energies: These energies correspond to the electronic transitions from the ground state to various excited states without a change in molecular geometry. These values are directly related to the absorption maxima (λmax) in an experimental UV-Vis spectrum. nih.gov

Oscillator Strengths: This property indicates the probability of a particular electronic transition occurring. Transitions with high oscillator strengths correspond to intense absorption bands, while those with zero or near-zero oscillator strengths are considered "forbidden" and result in weak or unobserved bands.

Nature of Electronic Transitions: TD-DFT analysis reveals which molecular orbitals are involved in the excitation. For an aromatic system like naphthalene, common transitions include π → π* excitations. The analysis would show the contribution of the HOMO, LUMO, and other orbitals to each excited state, providing insight into charge-transfer characteristics. rsc.orgmdpi.com

The choice of the functional and basis set is critical for the accuracy of TD-DFT calculations, especially for molecules that may exhibit charge-transfer excitations. researchgate.net For substituted naphthalenes, a range of functionals would typically be tested to benchmark performance against any available experimental data. nih.gov

Illustrative Data Table for TD-DFT Results The following table is a template showing typical results from a TD-DFT calculation on this compound. No published data is available.

Excited StateExcitation Energy (eV)Wavelength (nm)Oscillator Strength (f)Major Orbital Contribution
S₁Data not availableData not availableData not availableData not available (e.g., HOMO → LUMO)
S₂Data not availableData not availableData not availableData not available (e.g., HOMO-1 → LUMO)
S₃Data not availableData not availableData not availableData not available (e.g., HOMO → LUMO+1)

Non-Linear Optical (NLO) Properties Prediction

Computational methods, particularly DFT, are instrumental in the prediction and design of molecules with significant non-linear optical (NLO) properties. researchgate.net NLO materials are crucial for applications in photonics, telecommunications, and optical data processing. nih.gov The NLO response of a molecule is determined by how its electron cloud responds to a strong external electric field, such as that from a laser.

For this compound, a computational NLO study would focus on calculating key parameters:

Dipole Moment (μ): A large ground-state dipole moment is often a prerequisite for a significant second-order NLO response.

Polarizability (α): This measures the linear response of the electron cloud to an electric field.

First Hyperpolarizability (β or χ⁽²⁾): This is the primary measure of a molecule's second-order NLO activity. A large β value is desirable for applications like frequency doubling. Molecules with strong electron-donating and electron-accepting groups connected by a π-conjugated system often exhibit large β values. nih.gov While both -CN and -CF₃ are acceptors, their asymmetric placement on the π-system of naphthalene could induce a significant NLO response. journaleras.comscielo.org.mx

Second Hyperpolarizability (γ or χ⁽³⁾): This parameter describes the third-order NLO response, relevant for applications like optical switching. nih.gov

Calculations are typically compared against a reference compound, such as urea or para-nitroaniline (p-NA), to gauge the potential of the new molecule as an NLO material. nih.govanalis.com.my The HOMO-LUMO energy gap is also a critical indicator; a smaller gap generally correlates with higher polarizability and a larger NLO response. nih.gov

Illustrative Data Table for NLO Properties The following table is a template for presenting calculated NLO properties for this compound. No published data is available.

PropertyCalculated ValueUnits
Dipole Moment (μ)Data not availableDebye
Average Polarizability (⟨α⟩)Data not available10⁻²⁴ esu
Total First Hyperpolarizability (β_tot)Data not available10⁻³⁰ esu
HOMO-LUMO Gap (ΔE)Data not availableeV

Reactivity and Reaction Pathways of 1 Cyano 7 Trifluoromethyl Naphthalene

Reactions at the Naphthalene (B1677914) Core

The naphthalene core, a bicyclic aromatic system, exhibits a more complex reactivity pattern than benzene due to the non-equivalence of its positions. The presence of two deactivating groups, the cyano group at the 1-position and the trifluoromethyl group at the 7-position, further influences the regioselectivity of substitution reactions.

Electrophilic Aromatic Substitution: Directing Effects of Cyano and Trifluoromethyl Groups

Electrophilic aromatic substitution (EAS) on the naphthalene ring of 1-cyano-7-(trifluoromethyl)naphthalene is expected to be significantly slower than on unsubstituted naphthalene due to the deactivating nature of both the cyano and trifluoromethyl groups. The directing effects of these substituents will determine the position of substitution.

The cyano group is a meta-director in benzene chemistry. On the naphthalene ring at the 1-position, it deactivates the ring it is attached to, particularly the ortho (2 and 8) and para (4) positions. The trifluoromethyl group is also a strong deactivating, meta-directing group. Located at the 7-position, it will primarily deactivate the ring it is attached to, specifically the ortho (6 and 8) and para (5) positions.

PositionPredicted ReactivityRationale
2Highly DeactivatedOrtho to the strongly deactivating -CN group.
3Less DeactivatedMeta to the -CN group and not directly influenced by the -CF₃ group.
4Less DeactivatedPara to the -CN group, but potentially a site for substitution under forcing conditions.
5Less DeactivatedMeta to the -CF₃ group and not directly influenced by the -CN group.
6DeactivatedOrtho to the strongly deactivating -CF₃ group.
8Highly DeactivatedOrtho to both the -CN and -CF₃ groups.

Nucleophilic Aromatic Substitution Pathways

The presence of the strongly electron-withdrawing cyano and trifluoromethyl groups makes the naphthalene ring of this compound susceptible to nucleophilic aromatic substitution (SNA_r). These reactions are facilitated by the ability of the electron-withdrawing groups to stabilize the intermediate Meisenheimer complex.

Nucleophilic attack is most likely to occur at positions activated by the electron-withdrawing groups, typically ortho or para to them. Therefore, positions 2, 4, 6, and 8 are potential sites for nucleophilic attack. The cyano group at the 1-position strongly activates the 2 and 4 positions, while the trifluoromethyl group at the 7-position activates the 6 and 8 positions. The relative reactivity of these positions would depend on the specific nucleophile and reaction conditions.

PositionPredicted ReactivityRationale
2ActivatedOrtho to the strongly activating -CN group for SNA_r.
4ActivatedPara to the strongly activating -CN group for SNA_r.
6ActivatedOrtho to the strongly activating -CF₃ group for SNA_r.
8ActivatedOrtho to both the -CN and -CF₃ groups, potentially highly activated.

Transformations Involving the Cyano Moiety

The cyano group is a versatile functional group that can undergo a variety of transformations.

Hydrolysis and Reduction Reactions of the Nitrile Group

The nitrile group of this compound can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid or a primary amide.

Acidic Hydrolysis: Treatment with a strong acid, such as aqueous sulfuric acid, would likely lead to the formation of 7-(trifluoromethyl)naphthalene-1-carboxylic acid.

Basic Hydrolysis: Reaction with a strong base, such as sodium hydroxide, followed by acidification would also yield 7-(trifluoromethyl)naphthalene-1-carboxylic acid. The intermediate would be the corresponding carboxylate salt.

The nitrile group can also be reduced to a primary amine.

Catalytic Hydrogenation: Using catalysts such as Raney nickel, platinum, or palladium on carbon, the cyano group can be hydrogenated to an aminomethyl group, yielding [7-(trifluoromethyl)naphthalen-1-yl]methanamine.

Chemical Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can also be used to reduce the nitrile to the corresponding primary amine.

ReactionReagentsProduct
Acidic HydrolysisH₂SO₄ (aq), Δ7-(Trifluoromethyl)naphthalene-1-carboxylic acid
Basic Hydrolysis1. NaOH (aq), Δ; 2. H₃O⁺7-(Trifluoromethyl)naphthalene-1-carboxylic acid
Catalytic HydrogenationH₂, Raney Ni[7-(Trifluoromethyl)naphthalen-1-yl]methanamine
Chemical Reduction1. LiAlH₄; 2. H₂O[7-(Trifluoromethyl)naphthalen-1-yl]methanamine

Cycloaddition Reactions of the Cyano Group

The cyano group can participate as a dienophile or a dipolarophile in cycloaddition reactions. For instance, it can react with dienes in Diels-Alder reactions or with 1,3-dipoles in [3+2] cycloaddition reactions to form heterocyclic systems. The electron-withdrawing nature of the trifluoromethyl group on the naphthalene ring may influence the reactivity of the cyano group in these reactions.

Reactions at the Trifluoromethyl Group

The trifluoromethyl group is generally very stable and unreactive. However, under certain harsh conditions, it can undergo transformations. The C-F bonds are very strong, making reactions at the trifluoromethyl group challenging. Some reactions, such as partial reduction or hydrolysis, might be possible under specific and often forcing conditions, but these are not common transformations. Defluorination reactions are known but typically require specialized reagents and conditions.

Defluorination and Functional Group Interconversion Strategies

The trifluoromethyl group is known for its high metabolic stability, largely due to the strength of the carbon-fluorine bond. nih.gov The C-F bond is one of the strongest in organic chemistry, making defluorination reactions challenging. nih.gov Selective activation of a single C-F bond in a trifluoromethyl group is difficult because once one bond is broken, all three C-F bonds become activated. rsc.org

While direct defluorination of the trifluoromethyl group in this compound is not a commonly reported transformation due to its high stability, functional group interconversion of the cyano group offers a more viable pathway for structural modification. The cyano group can be hydrolyzed to a carboxylic acid or a primary amide, or it can be reduced to a primary amine. These transformations provide a gateway to a variety of other functional groups. For instance, the resulting amine can undergo diazotization followed by substitution to introduce a range of functionalities.

Table 1: Potential Functional Group Interconversions of this compound

Starting Functional GroupReagents and ConditionsResulting Functional Group
Cyano (-CN)H₂SO₄ (aq), ΔCarboxylic Acid (-COOH)
Cyano (-CN)H₂O₂, NaOHPrimary Amide (-CONH₂)
Cyano (-CN)LiAlH₄, then H₂OPrimary Amine (-CH₂NH₂)
Cyano (-CN)DIBAL-H, then H₂OAldehyde (-CHO)

These interconversions allow for the synthesis of a diverse array of derivatives from the parent this compound molecule. vanderbilt.eduorganic-chemistry.org

Impact of the Trifluoromethyl Group on Carbocation Stability and Reactivity

The trifluoromethyl group is a potent electron-withdrawing group due to the high electronegativity of fluorine atoms. nih.gov This strong inductive effect significantly destabilizes any adjacent carbocation that might form on the naphthalene ring. The presence of multiple electron-withdrawing groups, such as the trifluoromethyl and cyano groups, further deactivates the aromatic system towards electrophilic attack. mdpi.com

The destabilizing effect of the trifluoromethyl group on a carbocation intermediate would make electrophilic aromatic substitution reactions on this compound proceed under harsh conditions, if at all. The formation of a Wheland intermediate (a resonance-stabilized carbocation) is a key step in electrophilic aromatic substitution, and the presence of the -CF3 group would raise the activation energy for this step considerably. Because fluorine is the most electronegative atom, α-fluorocarbocations are expected to be significantly more reactive and have shorter lifetimes than their non-fluorinated counterparts. nih.gov

Radical Reactions and Photochemical Transformations of this compound

Aromatic compounds can undergo radical reactions, often initiated by photochemical means. The hydroxyl radical, for instance, can react with naphthalene to form a variety of oxidation products. researchgate.net In the context of this compound, radical reactions could be initiated at the naphthalene core or potentially involve the trifluoromethyl group under specific conditions.

Photocatalytic methods have been developed for the generation of aromatic N-heterocyclic radicals, which can then participate in C-H amination of arenes through a homolytic aromatic substitution mechanism. acs.orgacs.org This suggests that under photocatalytic conditions, this compound could potentially undergo direct C-H functionalization. Additionally, the generation of a 1-(trifluoromethyl)cyclopropyl radical via photochemical methods has been reported, highlighting the potential for radical reactions involving fluorinated groups. nih.gov

The presence of the electron-withdrawing groups might influence the regioselectivity of such radical additions. The specific reaction pathways and products would depend on the nature of the radical species and the reaction conditions employed.

Transition Metal-Catalyzed Coupling Reactions with this compound as a Substrate

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. acs.org For this compound to act as a substrate in these reactions, it would typically need to be converted to a derivative containing a suitable leaving group, such as a halide (Br, I) or a triflate (-OTf).

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura coupling reaction, which couples an organoboron compound with an organic halide or triflate in the presence of a palladium catalyst and a base, is a versatile method for forming C-C bonds. tcichemicals.commdpi.com A bromo or iodo derivative of this compound could readily participate in Suzuki coupling reactions with various boronic acids or esters to introduce new aryl, heteroaryl, or alkyl groups. researchgate.netmdpi.com

Buchwald-Hartwig Amination:

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction used to form carbon-nitrogen bonds between an aryl halide or triflate and an amine. wikipedia.org This reaction would allow for the introduction of a wide range of primary and secondary amines onto the naphthalene core of a suitably functionalized this compound derivative. researchgate.net

Table 2: Potential Transition Metal-Catalyzed Coupling Reactions

Reaction NameSubstrate RequirementCoupling PartnerCatalyst System (Typical)Resulting Bond
Suzuki-Miyaura CouplingAryl Halide or TriflateBoronic Acid/EsterPd(0) catalyst, BaseC-C
Buchwald-Hartwig AminationAryl Halide or TriflateAminePd(0) catalyst, Base, LigandC-N
Hiyama CouplingOrganosiliconOrganic HalidePalladium catalystC-C
CyanationAryl BromideZinc CyanidePalladium catalystC-CN

The efficiency and outcome of these coupling reactions can be influenced by the electronic nature of the substituents on the naphthalene ring. The electron-withdrawing properties of the cyano and trifluoromethyl groups could potentially enhance the rate of the oxidative addition step in the catalytic cycle of these reactions. nih.govresearchgate.net

Advanced Applications and Functional Materials Based on 1 Cyano 7 Trifluoromethyl Naphthalene Derivatives

Organic Electronic and Optoelectronic Materials

The electron-deficient nature of the 1-cyano-7-(trifluoromethyl)naphthalene scaffold makes it a compelling building block for n-type organic semiconductors. Materials that can efficiently accept and transport electrons are crucial for the development of various organic electronic devices.

Incorporation into Naphthalene (B1677914) Diimide (NDI) and Perylene Diimide (PDI) Systems as Modifiers

Naphthalene diimides (NDIs) and perylene diimides (PDIs) are premier classes of n-type organic semiconductors, valued for their high electron affinity, excellent charge transport characteristics, and robust chemical stability. The electronic properties of these systems can be systematically modified by substitution on their aromatic cores. Introducing electron-withdrawing groups like cyano or trifluoromethyl moieties is a proven strategy to enhance their electron-accepting capabilities.

While direct studies incorporating the this compound unit as a modifier are not extensively documented, the principle of using cyanated and fluorinated aromatic fragments to enhance NDI and PDI performance is well-established. Attaching such strongly electron-deficient groups can lead to:

Lower LUMO Energy Levels: This facilitates electron injection from electrodes and can improve air stability of the resulting radical anions.

Modified Molecular Packing: The substituents can influence the solid-state arrangement of the molecules, which is critical for efficient intermolecular charge transport.

Enhanced Electron Affinity: This makes the resulting materials stronger electron acceptors, which is beneficial for applications in n-channel transistors and as acceptors in solar cells.

Design as Electron Acceptor or Donor Components in Organic Semiconductors

The this compound structure is inherently designed to function as a potent electron acceptor. The synergistic electron-withdrawing effects of the cyano and trifluoromethyl groups result in a significantly lowered LUMO energy level. This makes the molecule and its derivatives prime candidates for use as:

n-Type Semiconductor Materials: Wherein they facilitate the transport of electrons.

Acceptor Components in Donor-Acceptor (D-A) Systems: In these architectures, an electron-rich donor material is paired with an electron-poor acceptor. Upon photoexcitation, an electron is transferred from the donor to the acceptor, a fundamental process in organic photovoltaics. The strong accepting nature of the this compound core would promote efficient charge separation in such systems.

Conversely, it is highly unlikely that this compound would be used as an electron donor component, as its electronic structure is heavily skewed towards accepting, rather than donating, electrons.

Potential in Organic Field-Effect Transistors (OFETs) and Organic Photovoltaics (OPVs)

The promising electronic properties of materials based on this compound suggest their potential utility in advanced electronic devices. nih.gov

Organic Field-Effect Transistors (OFETs): As strong electron acceptors, derivatives of this compound are suitable for use as the active channel material in n-type OFETs. nih.gov High electron affinity and potentially favorable molecular packing could lead to high electron mobility and good on/off ratios, which are key performance metrics for transistors. Furthermore, the lowered LUMO level can impart greater stability to the device, allowing for operation under ambient conditions.

Organic Photovoltaics (OPVs): In OPV devices, the bulk heterojunction (BHJ) architecture relies on a blend of electron donor and electron acceptor materials. nih.gov The this compound core could be incorporated into acceptor molecules or polymers. Its strong electron-accepting character would provide a significant driving force for exciton dissociation (the separation of an electron-hole pair) at the donor-acceptor interface, which is critical for achieving high power conversion efficiencies.

Fluorescent and Luminescent Probes and Materials

Naphthalene derivatives are widely utilized as fluorophores in sensing and imaging applications due to their excellent photostability and sensitivity to their local environment. nih.gov The properties of the naphthalene scaffold are highly dependent on its substituents. researchgate.net

Photophysical Properties of this compound (e.g., Fluorescence Quantum Yield, Lifetime, Stokes Shift)

While the parent naphthalene molecule has a modest fluorescence quantum yield, the introduction of substituents can dramatically alter its photophysical properties. Electron-withdrawing groups like -CN and -CF₃ can influence the energy of the excited states and the rates of radiative (fluorescence) and non-radiative decay.

Table 1: Key Photophysical Parameters for Fluorescent Probes

Parameter Description Importance
Fluorescence Quantum Yield (Φf) The ratio of photons emitted to photons absorbed. Measures the efficiency of the fluorescence process. Higher values are desirable for brighter probes.
Fluorescence Lifetime (τf) The average time the molecule spends in the excited state before returning to the ground state. Can be sensitive to the molecular environment and is used in advanced fluorescence imaging techniques.

| Stokes Shift | The difference in wavelength between the absorption maximum and the emission maximum. | A larger Stokes shift is often beneficial as it minimizes self-absorption and improves signal-to-noise ratio. |

Development of Push-Pull Chromophores Incorporating the Core Structure

A "push-pull" chromophore is a molecule that contains both an electron-donating (push) group and an electron-accepting (pull) group, typically connected by a π-conjugated spacer. researchgate.net This architecture leads to a strong intramolecular charge transfer (ICT) upon photoexcitation. researchgate.net The this compound unit, being strongly electron-deficient, is an ideal "pull" component for such systems. nih.govresearchgate.net

By chemically linking this acceptor core to various electron-donating groups (e.g., amino, alkoxy, or thiophene groups), a new family of push-pull dyes could be created. These dyes are expected to exhibit interesting properties:

Large Stokes Shifts: The significant change in charge distribution between the ground and excited states often leads to large Stokes shifts.

Solvatochromism: The emission color of push-pull dyes is often highly sensitive to the polarity of the solvent, making them useful as environmental probes.

Sensing Capabilities: By incorporating a specific binding site, the fluorescence of these dyes can be modulated by the presence of specific ions or molecules, forming the basis of highly selective chemosensors.

Room-Temperature Phosphorescence (RTP) Characteristics

Purely organic materials capable of exhibiting room-temperature phosphorescence (RTP) are of significant interest for applications in sensing, bio-imaging, and data encryption. tju.edu.cnnih.gov The phenomenon relies on the efficient population of a triplet excited state from a singlet excited state (intersystem crossing, ISC) and the subsequent radiative decay back to the singlet ground state. The naphthalene core itself is known to exhibit phosphorescence, although typically at low temperatures. tju.edu.cn The introduction of specific substituents, such as cyano (-CN) and trifluoromethyl (-CF3) groups, onto the naphthalene scaffold can significantly influence its photophysical properties and potentially engender persistent RTP.

The heavy-atom effect is a common strategy to enhance ISC, but incorporating heteroatoms like nitrogen (in the -CN group) and fluorine (in the -CF3 group) can also promote this transition. The strong electron-withdrawing nature of both the cyano and trifluoromethyl groups can perturb the electronic structure of the naphthalene ring, altering the energy levels of the singlet and triplet states and potentially increasing the spin-orbit coupling, which is a key factor for efficient ISC.

Furthermore, the rigid structure of the naphthalene core helps to minimize non-radiative decay pathways, such as vibrational relaxation, which compete with phosphorescence. The bulky and rigid trifluoromethyl group can further restrict intramolecular motions, another critical factor for observing RTP. In a solid matrix or as a guest in a host-guest system, molecules of this compound could be sufficiently isolated and constrained to suppress quenching mechanisms, thereby allowing for the observation of a phosphorescent signal at ambient temperatures. Research on analogous systems has shown that phosphorescence lifetimes can be significantly extended and quantum yields enhanced through such molecular design strategies. researchgate.net

Table 1: Potential Factors Influencing RTP in this compound

FeatureInfluence on Room-Temperature Phosphorescence (RTP)
Naphthalene Core Provides a rigid aromatic scaffold that can support triplet state formation.
Cyano (-CN) Group Introduces a nitrogen heteroatom and acts as a strong electron-withdrawing group, potentially enhancing intersystem crossing (ISC) through increased spin-orbit coupling.
Trifluoromethyl (-CF3) Group A strongly electron-withdrawing group containing fluorine atoms that can promote ISC. Its rigidity can help suppress non-radiative decay pathways by restricting intramolecular rotations.
Solid-State Packing Crystalline or matrix-isolated environments can minimize vibrational quenching and protect the triplet state from external quenchers (e.g., oxygen), which is crucial for RTP.

Chemical Sensors and Recognition Systems

Derivatives of polycyclic aromatic hydrocarbons are widely explored as fluorescent probes for the detection of various analytes. google.com The inherent fluorescence of the naphthalene core in this compound provides a foundation for its potential application in chemical sensing. The sensitivity and selectivity of such a sensor would be dictated by the specific interactions of target analytes with the cyano and trifluoromethyl functional groups.

Sensing Mechanisms Leveraging Cyano and Trifluoromethyl Groups

The electron density distribution of the naphthalene ring is significantly modulated by the presence of the strongly electron-withdrawing cyano and trifluoromethyl groups. This polarization creates sites that are susceptible to interaction with a variety of analytes, which can, in turn, alter the photophysical properties of the molecule, leading to a detectable signal (e.g., a change in fluorescence intensity or wavelength).

Interaction with Lewis Acids and Metal Ions: The nitrogen atom of the cyano group possesses a lone pair of electrons, making it a potential coordination site for Lewis acidic species, including various metal cations. Upon binding, the electronic properties of the cyano group are altered, which affects the entire π-conjugated system of the naphthalene ring. This can lead to either quenching or enhancement of fluorescence, providing a mechanism for sensing metal ions.

Hydrogen Bonding Interactions: The fluorine atoms of the trifluoromethyl group and the nitrogen of the cyano group can act as hydrogen bond acceptors. Analytes containing acidic protons (hydrogen bond donors) could interact with these sites. Such interactions can modulate the excited-state dynamics of the fluorophore, leading to changes in the emission spectrum. For instance, the formation of a hydrogen bond could introduce new non-radiative decay channels, causing fluorescence quenching, or it could rigidify the structure, leading to fluorescence enhancement.

Nucleophilic Attack on the Cyano Group: The carbon atom of the cyano group is electrophilic and can be a target for nucleophilic attack by certain analytes. This covalent interaction would fundamentally change the structure and electronic properties of the fluorophore, resulting in a dramatic and often irreversible change in its fluorescence, a mechanism suitable for dosimetric sensing. researchgate.net

These interaction mechanisms could allow for the development of selective chemosensors where the unique electronic and steric environment created by the combination of cyano and trifluoromethyl groups on the naphthalene scaffold would determine the specificity for target analytes. researchgate.net

Building Blocks in Advanced Organic Synthesis

Substituted naphthalenes are valuable building blocks in organic chemistry, serving as precursors for more complex molecular architectures. semanticscholar.org The specific functional groups on this compound—the cyano group and the trifluoromethyl-substituted aromatic ring—provide reactive handles for a variety of synthetic transformations.

Precursor for Complex Polycyclic Aromatic Hydrocarbons (PAHs)

Polycyclic aromatic hydrocarbons (PAHs) are a class of molecules with applications in materials science, particularly in organic electronics. chemistryviews.orgresearchgate.net Synthesizing large, well-defined PAHs often requires the use of functionalized aromatic precursors that can be coupled together. nih.gov

This compound can serve as a key building block in the construction of larger PAHs through reactions that form new carbon-carbon bonds at the aromatic ring. For example, the naphthalene core could be further functionalized with halogen atoms, which can then participate in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, or Heck reactions). These reactions would allow for the fusion of additional aromatic rings onto the naphthalene framework.

Alternatively, reactions like the Scholl reaction, which involves the oxidative intramolecular or intermolecular coupling of aromatic C-H bonds, could be employed to create larger, fused aromatic systems from precursors derived from this compound. chemistryviews.org The presence of the electron-withdrawing trifluoromethyl group can influence the regioselectivity of these electrophilic cyclization reactions.

Intermediate in the Synthesis of Novel Heterocyclic Compounds

The cyano group is a versatile functional group that can be readily converted into various other functionalities or used directly to construct heterocyclic rings. google.com This makes this compound a valuable intermediate for synthesizing novel heterocyclic compounds where a naphthalene moiety is fused or appended to a heterocyclic ring system. nih.gov

Cyclization Reactions: The cyano group can react with dinucleophiles to form a variety of heterocyclic rings. For instance, reaction with hydrazine could lead to the formation of aminopyrazoles, while reaction with hydroxylamine could yield isoxazoles.

Transformation of the Cyano Group: The cyano group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine. Each of these new functional groups can then be used as a handle for further synthetic manipulations, including the construction of heterocycles. For example, the amine could be used to synthesize pyrroles or other nitrogen-containing rings, while the carboxylic acid could be a precursor for oxazoles or thiazoles.

The synthesis of such naphthalene-heterocycle hybrids is of interest in medicinal chemistry and materials science, where the combination of the planar, aromatic naphthalene unit and a functional heterocyclic ring can lead to unique biological activities or material properties. semanticscholar.org

Materials for Energy Storage Systems (e.g., Organic Cathodes in Lithium-Ion Batteries)

The search for sustainable and high-performance energy storage solutions has driven research into organic electrode materials for lithium-ion batteries. osti.gov Organic compounds offer advantages such as structural diversity, low cost, and the use of abundant elements. Naphthalene-based structures, particularly those functionalized with redox-active and electron-withdrawing groups, are promising candidates for organic cathodes. researchgate.netfrontiersin.org

The potential of this compound as a component of an organic cathode material is rooted in the electrochemical properties imparted by its functional groups. The redox activity of organic cathodes often involves the reversible uptake and release of electrons by the conjugated π-system. The operating voltage of a cathode material is related to the energy level of its Lowest Unoccupied Molecular Orbital (LUMO).

While the monomer itself may have issues with solubility in battery electrolytes, it could be incorporated into a polymer backbone or used to create a small-molecule-based material with low solubility. nih.gov The naphthalene diimide (NDI) framework, for example, is a well-studied organic cathode system, and the principles of tuning redox potential with electron-withdrawing groups are directly applicable. researchgate.netfrontiersin.org The combination of the naphthalene core with both cyano and trifluoromethyl substituents represents a rational design strategy for achieving high-potential organic cathode materials for next-generation lithium-ion batteries.

Q & A

Basic Research Questions

Q. What are the recommended analytical methods for characterizing the purity and structural integrity of 1-cyano-7-(trifluoromethyl)naphthalene?

  • Methodology : High-performance liquid chromatography (HPLC) with UV detection is recommended for assessing purity, while nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) and gas chromatography-mass spectrometry (GC-MS) are critical for structural confirmation. For fluorinated analogs like trifluoromethyl-substituted naphthalenes, ¹⁹F NMR is particularly useful for verifying substituent positions .
  • Data Considerations : Cross-validate results with reference standards or computational predictions (e.g., using NIST Chemistry WebBook data for analogous compounds) to address spectral ambiguities .

Q. How should researchers design in vitro toxicity studies for this compound to ensure reproducibility?

  • Experimental Design : Follow inclusion criteria from systematic toxicological reviews, such as those outlined in Table B-1 (e.g., selecting relevant cell lines, exposure routes, and endpoints like cytotoxicity, oxidative stress, or genotoxicity) .
  • Quality Control : Implement randomization of administered doses and blinded allocation to study groups to minimize bias, as per Table C-7 guidelines for animal studies .

Advanced Research Questions

Q. How can contradictory findings in the literature regarding the metabolic pathways of trifluoromethyl- and cyano-substituted naphthalenes be resolved?

  • Data Reconciliation : Use isotope-labeled analogs (e.g., ¹⁴C-tagged compounds) to trace metabolic intermediates in vivo. Compare results across species (e.g., rodent vs. human hepatocytes) to identify interspecies variability .
  • Risk of Bias Assessment : Apply confidence grading (e.g., "High/Moderate/Low" initial confidence) as per Table C-6/C-7 criteria to prioritize studies with rigorous reporting of outcomes and dose randomization .

Q. What experimental strategies are effective in elucidating the environmental persistence of this compound?

  • Degradation Studies : Conduct photolysis and hydrolysis experiments under controlled conditions (pH, temperature) to simulate environmental fate. Monitor degradation products via LC-MS/MS .
  • Partitioning Analysis : Use OECD guidelines to measure log Kow (octanol-water partition coefficient) and soil sorption coefficients (Koc), which are critical for predicting bioaccumulation potential .

Q. How do the electron-withdrawing properties of the cyano and trifluoromethyl groups influence the reactivity of this compound in electrophilic substitution reactions?

  • Computational Modeling : Perform density functional theory (DFT) calculations to map electron density profiles and predict regioselectivity. Compare with experimental results from nitration or halogenation reactions (e.g., analogous to nitronaphthalene synthesis in Lab 1 Nitration of Naphthalene) .
  • Synthetic Validation : Use directed ortho-metalation or Friedel-Crafts acylation to functionalize the naphthalene ring, leveraging the directing effects of substituents .

Data Contradiction and Validation

Q. What systematic approaches are recommended for resolving discrepancies in reported toxicity thresholds for this compound?

  • Meta-Analysis : Aggregate data from studies meeting inclusion criteria (Table B-1) and apply weighting based on risk of bias scores (Table C-6/C-7). Use species-specific adjustment factors for extrapolating animal data to humans .
  • Dose-Response Modeling : Fit data to Hill or probit models to estimate LD50/LC50 values, ensuring consistency with ATSDR guidelines for naphthalene derivatives .

Q. How can researchers address the lack of publicly available thermochemical data for this compound?

  • Proxy Data : Use thermodynamic properties of structurally similar compounds (e.g., 1-fluoronaphthalene or 1-methylnaphthalene) from NIST Chemistry WebBook .
  • Experimental Measurement : Employ differential scanning calorimetry (DSC) for melting point determination and bomb calorimetry for enthalpy of combustion, following protocols validated for naphthalene derivatives .

Methodological Resources

  • Toxicological Data : Refer to ATSDR’s systematic review framework (Tables B-1, C-6, C-7) for study design and bias mitigation .
  • Environmental Monitoring : Utilize EPA and OECD guidelines for partitioning and degradation studies, supplemented by NIST databases for physicochemical properties .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.